molecular formula C8H8Cl2FNO2S B13492685 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide

Cat. No.: B13492685
M. Wt: 272.12 g/mol
InChI Key: JLGPXAGQTREDIT-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide is an organic compound characterized by the presence of dichloro, fluorophenyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-fluoroaniline with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various derivatives depending on the nucleophile .

Scientific Research Applications

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms (chlorine and fluorine) can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dichloro-5-fluorophenyl)ethan-1-amine: Similar structure but lacks the sulfonamide group.

    2,4-Dichloro-5-fluorobenzene: Lacks the ethane and sulfonamide groups.

    1-(2,4-Dichloro-5-fluorophenyl)ethan-1-one: Contains a ketone group instead of a sulfonamide.

Uniqueness

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8Cl2FNO2S

Molecular Weight

272.12 g/mol

IUPAC Name

1-(2,4-dichloro-5-fluorophenyl)ethanesulfonamide

InChI

InChI=1S/C8H8Cl2FNO2S/c1-4(15(12,13)14)5-2-8(11)7(10)3-6(5)9/h2-4H,1H3,(H2,12,13,14)

InChI Key

JLGPXAGQTREDIT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)S(=O)(=O)N

Origin of Product

United States

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